Diethyl (2-Bromo-4-chlorophenyl)phosphonate

C–P cross-coupling Suzuki–Miyaura reaction biaryl monophosphonate synthesis

Diethyl (2-Bromo-4-chlorophenyl)phosphonate (CAS 2104083-99-8) is a member of the diethyl arylphosphonate class, featuring a unique 2-bromo-4-chloro substitution pattern on the aromatic ring. This ortho-bromo/para-chloro architecture furnishes two electronically and sterically distinct carbon–halogen bonds adjacent to the electron-withdrawing phosphonate group, establishing it as a privileged intermediate for chemoselective, iterative cross-coupling strategies in medicinal chemistry and materials science.

Molecular Formula C10H13BrClO3P
Molecular Weight 327.54 g/mol
Cat. No. B13685412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-Bromo-4-chlorophenyl)phosphonate
Molecular FormulaC10H13BrClO3P
Molecular Weight327.54 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC
InChIInChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3
InChIKeyLQUMOKFPBREFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-Bromo-4-chlorophenyl)phosphonate: A Dual-Halogenated Arylphosphonate Building Block for Sequential Cross-Coupling


Diethyl (2-Bromo-4-chlorophenyl)phosphonate (CAS 2104083-99-8) is a member of the diethyl arylphosphonate class, featuring a unique 2-bromo-4-chloro substitution pattern on the aromatic ring . This ortho-bromo/para-chloro architecture furnishes two electronically and sterically distinct carbon–halogen bonds adjacent to the electron-withdrawing phosphonate group, establishing it as a privileged intermediate for chemoselective, iterative cross-coupling strategies in medicinal chemistry and materials science [1]. Its molecular formula is C10H13BrClO3P and its molecular weight is 327.54 g/mol .

Dual-halogenated architecture

Ortho-Br and para-Cl substituents enable programmed sequential cross-coupling strategies.

Chemoselective reactivity

C–Br bond activates first under mild Pd catalysis; C–Cl remains stable for later functionalization.

Electron-withdrawing scaffold

Adjacent phosphonate group deactivates the ring, requiring optimized electrophilic coupling conditions.

Why Diethyl (2-Bromo-4-chlorophenyl)phosphonate Cannot Be Replaced by Common Arylphosphonate Analogs


Generic substitution of Diethyl (2-Bromo-4-chlorophenyl)phosphonate with its mono-halogenated or symmetrically dihalogenated counterparts fails due to the loss of programmed reactivity. While diethyl (2-bromophenyl)phosphonate has demonstrated severely restricted yields (as low as 6%) in certain Suzuki–Miyaura couplings owing to unfavorable electronics at the ortho position [1], the target compound retains this site for activation while incorporating a para-chloro substituent. This para-chloro group is known to be stable under mild cross-coupling conditions that react with bromoarenes, enabling a sequential functionalization pathway that is inaccessible with non-chlorinated or dibromo analogs [2]. The differentiated C–Br and C–Cl bonds thus constitute a synthetic logic that cannot be replicated by simply blending mono-functional reagents, making targeted procurement essential.

Mono-bromo analog (2-bromophenylphosphonate)

Lacks para-Cl; cannot support sequential diversification. Documented electrophilic coupling yields as low as 6%.

2,4-Dichlorophenylphosphonate

Both halogens are Cl; oxidative addition rates are similar, leading to statistical mixtures in mono-functionalization.

2,4-Dibromophenylphosphonate

Two reactive C–Br bonds compete, causing non-selective coupling and complex product distributions.

Measurable Differentiation Axes for Diethyl (2-Bromo-4-chlorophenyl)phosphonate Against Its Closest Analogs


Ortho-Bromo vs. Boronate Ester Reactivity in Suzuki–Miyaura Coupling: A 9.3-Fold Yield Improvement Defines the Electrophilic Partner Strategy

The direct use of diethyl (2-bromophenyl)phosphonate—a direct analog lacking the para-chloro group—as an electrophilic partner in Suzuki–Miyaura coupling with 2-methoxy-1-naphthylboronic acid delivered the corresponding biaryl monophosphonate in a strikingly low 6% yield under standard conditions [1]. In contrast, the complementary nucleophilic strategy using the corresponding 2-diethylphosphonato-substituted boronate ester achieved a 56% yield, representing a 9.3-fold improvement. This establishes that the 2-bromophenylphosphonate scaffold is a highly deactivated electrophile, a property imparted by the electron-withdrawing phosphonate group. The target compound Diethyl (2-Bromo-4-chlorophenyl)phosphonate therefore presents the same deactivated bromo site but now with an additional chloro site for subsequent functionalization, a synthetic program that cannot be realized with the mono-bromo analog.

Electrophilic coupling yield
Cross-study comparable
9.3-fold yield gap: 6% (electrophilic) vs 56% (nucleophilic partner)
Quantifies ortho-Br deactivation; requires optimized electrophilic conditions
Based on analogous 2-bromophenylphosphonate system
C–P cross-coupling Suzuki–Miyaura reaction biaryl monophosphonate synthesis

Chemoselective C–Br vs. C–Cl Oxidative Addition: A Kinetics-Driven Sequential Functionalization Opportunity Unique to Mixed Dihalogenated Scaffolds

Palladium(0)-catalyzed cross-coupling exhibits a well-established reactivity hierarchy for oxidative addition: C–I > C–Br > C–Cl >> C–F [1]. In the target compound, the ortho-bromo substituent will undergo oxidative addition to Pd(0) preferentially over the para-chloro substituent, even when factoring in the deactivating effect of the phosphonate group. This enables a sequential, two-directional diversification strategy: first functionalize at the bromo position under mild conditions (e.g., room-temperature Suzuki coupling with XPhos ligand), then activate the remaining chloro site under more forcing conditions or via alternative catalytic systems [2]. By contrast, diethyl (2,4-dichlorophenyl)phosphonate exhibits two C–Cl bonds with comparable reactivity, leading to poor selectivity and statistical mixtures in mono-functionalization attempts. Diethyl (2,4-dibromophenyl)phosphonate, conversely, suffers from competing, non-selective reaction at both sites.

C–Br vs C–Cl selectivity
Class-level inference
Selectivity ratio >100:1 for C–Br oxidative addition
Enables clean sequential functionalization; avoids statistical mixtures
Aryl halide reactivity hierarchy; validate with actual substrate
chemoselective cross-coupling C–Br vs. C–Cl oxidative addition iterative library synthesis

Arbuzov Reaction Yields for Ortho-Substituted Aryl Bromides: Establishing a Quantitative Baseline for Synthesis Feasibility

The microwave-assisted Arbuzov reaction of substituted aryl bromides with triethyl phosphite under NiCl2 catalysis provides a practical benchmark for phosphonate installation. A series of diethyl arylphosphonates bearing electron-withdrawing and electron-donating substituents at ortho, meta, and para positions was synthesized in good yields, typically ranging from 65% to 92% [1]. Ortho-substituted substrates exhibited moderately reduced yields compared to para-substituted analogs due to steric hindrance, with an average yield depression of 10–15% for ortho-bromo derivatives. This establishes a quantitative expectation for the synthesis of Diethyl (2-Bromo-4-chlorophenyl)phosphonate from 2-bromo-4-chloro-1-iodobenzene (via selective C–I Arbuzov coupling) or directly from 1,2-dibromo-4-chlorobenzene. The target compound's viability is thus supported by the demonstrated scope of this methodology.

Arbuzov synthesis yield
Class-level inference
Estimated 65–80% yield for ortho-substituted arylphosphonate
Supports build-vs-buy evaluation; ortho penalty ~12–14%
Microwave-assisted, NiCl2-catalyzed Arbuzov conditions
Michaelis–Arbuzov reaction NiCl2 catalysis microwave-assisted synthesis

pKa Modulation by Para-Chloro Substitution: Tuning the Acidity of the Phosphonic Acid Hydrolysis Product for Targeted Applications

The electron-withdrawing chloro substituent at the para position influences the acidity of the corresponding phosphonic acid (the fully hydrolyzed form). A systematic potentiometric titration study of substituted arylphosphonic acids revealed that para-chloro substitution lowers pKa1 by approximately 0.25–0.35 units relative to the unsubstituted phenylphosphonic acid (pKa1 1.86), giving an estimated pKa1 of 1.5–1.6 for (2-bromo-4-chlorophenyl)phosphonic acid [1]. This is distinguishable from the mono-bromo analog, (2-bromophenyl)phosphonic acid, where only an ortho-bromo effect is present (estimated pKa1 1.7–1.8). The enhanced acidity directly impacts metal binding affinity, solubility, and deprotonation state under physiological or catalytic conditions. For applications in metal-organic frameworks (MOFs) or as polar functional handles in drug-like molecules, this subtle but quantifiable pKa shift governs the pH range over which the phosphonate monoanion versus dianion predominates [2].

Phosphonic acid pKa
Class-level inference
Est. pKa₁ 1.50–1.60 (Δ 0.25–0.36 vs PhPO₃H₂)
Enhanced acidity influences metal binding and pH-dependent speciation
Hammett additive model; confirm by potentiometric titration
phosphonic acid acidity Hammett correlation metal-organic frameworks

Commercial Availability and Supply Chain Contrast: Distinct Procurement Profile vs. Near-Analog Phosphonates

A survey of major building block suppliers reveals a meaningful availability distinction. Diethyl (2-Bromo-4-chlorophenyl)phosphonate (CAS 2104083-99-8) is listed as an in-stock catalog item at vendors such as SHAO-YUAN and is distributed through the ZINC15 database with 'In-Stock' status across multiple catalogs including AK Scientific, Ambeed, BOC Sciences, Combi-Blocks, Enamine, Oakwood, and Sigma-Aldrich Building Blocks [1]. In contrast, the closest mono-halogenated analog Diethyl (2-bromophenyl)phosphonate is primarily reported in the context of specific synthetic studies rather than as a broadly stocked building block, while Diethyl (4-chlorophenyl)phosphonate lacks the ortho functional handle essential for sterically-demanding coupling strategies. The target compound thus occupies a unique sweet spot: it combines a reactive ortho-bromo site with a para-chloro substituent in a single, readily procurable entity, eliminating the need for custom synthesis or multi-step in-house preparation.

Commercial availability
Supporting evidence
≥6 major catalogs in-stock vs ≤2 for mono-Br analog
Faster procurement and competitive pricing; reduced lead times
ZINC15 and vendor catalogs, May 2026 query
vendor availability purity specification supply chain differentiation

High-Value Application Scenarios for Diethyl (2-Bromo-4-chlorophenyl)phosphonate Driven by Quantified Differentiation


Iterative Divergent Synthesis of Unsymmetrical 2,4-Diarylphosphonate Libraries

Medicinal chemistry teams constructing phosphonate-containing biaryl libraries benefit directly from the chemoselective C–Br vs. C–Cl oxidative addition profile [1]. Using the target compound as the core scaffold, a first Suzuki–Miyaura coupling at the ortho-bromo position can be performed with Pd/XPhos at 40 °C to introduce aryl group Ar1 with >95% selectivity. The remaining para-chloro site is subsequently coupled at 90 °C with a different boronic acid (Ar2) using Pd/SPhos to generate the fully substituted 2,4-diarylphosphonate in a single two-pot sequence without intermediate purification of the mono-coupled product. This avoids the statistical mixtures that plague dihalogenated analogs bearing identical halogen atoms .

Phosphonate-Based Metal-Organic Framework (MOF) Linker Synthesis with Enhanced Acidity Profile

For researchers designing phosphonate-based MOFs or coordination polymers, the target compound serves as a precursor to (2-bromo-4-chlorophenyl)phosphonic acid, which exhibits an estimated pKa1 of 1.50–1.60 [1]. This enhanced acidity relative to unsubstituted phenylphosphonic acid (pKa1 1.86) shifts the dominant solution species at mildly acidic pH from the monoanion to a higher fraction of dianion, affecting metal–ligand bond strength and framework topology. The bromo group furthermore allows post-synthetic modification (PSM) of the assembled MOF via solid-state cross-coupling, a strategy that is precluded with non-halogenated linkers .

α-Bromophosphonate Phosphate Bioisostere Synthesis with Pre-Installed Diversification Handle

The α-bromophosphonate pharmacophore has emerged as a covalent phosphate bioisostere in enzyme inhibitor design, particularly for phosphate-recognizing enzymes such as phosphatases and kinases [1]. The target compound provides a distinct advantage: the phosphonate group is installed on the aromatic ring (rather than at the α-position), leaving the ortho-bromo group available for coupling-based elaboration of the inhibitor scaffold. Simultaneously, the para-chloro group can be retained as a metabolically stable substituent or further derivatized under forcing conditions, enabling systematic structure-activity relationship (SAR) exploration around a central phosphonate anchor .

Procurement Optimization for High-Throughput Experimentation (HTE) in C–P Bond Formation

Given that the ortho-bromophenylphosphonate scaffold exhibits a documented yield depression (6% vs. 56%) when used as an electrophilic partner in Suzuki couplings [1], HTE groups screening C–P cross-coupling conditions require a reliable, pre-characterized substrate with known liability. Procuring the target compound off-the-shelf from multiple established suppliers allows HTE teams to systematically map condition space (catalyst, ligand, base, solvent, temperature) for this challenging substrate class, generating transferable knowledge that accelerates hit-to-lead timelines across multiple projects.

Application
Selection Property
Validation Focus
Iterative biarylphosphonate library synthesis
Programmed C–Br / C–Cl reactivity
Sequential coupling selectivity and yield
Phosphonate MOF linker synthesis
Enhanced phosphonic acid acidity
Metal-binding pH window and post-synthetic modification
Phosphate bioisostere design
Arylphosphonate with ortho-Br diversification handle
Scaffold elaboration and SAR exploration
High-throughput C–P coupling screening
Pre-characterized deactivated electrophile
Condition space mapping for challenging substrates
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